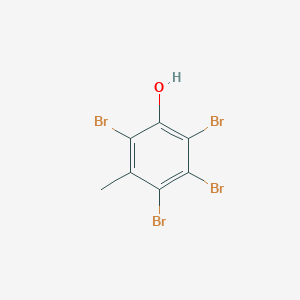

Tetrabromo-m-cresol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrabromo-m-cresol (TBC) is a brominated phenol that is used as a preservative in a variety of industrial and consumer products. It is a white powder that is soluble in water, ethanol, and acetone. TBC is commonly used in cosmetics, personal care products, and as a wood preservative. It is also used as a disinfectant in the medical and veterinary fields.

Mécanisme D'action

Tetrabromo-m-cresol works by disrupting the cell membrane of microorganisms, leading to cell death. It also inhibits the growth and replication of cancer cells. The exact mechanism of action is not fully understood, but it is believed to involve the oxidation of cellular components.

Effets Biochimiques Et Physiologiques

Tetrabromo-m-cresol has been shown to have low toxicity in humans and animals. However, prolonged exposure to high concentrations of Tetrabromo-m-cresol can cause skin irritation and respiratory problems. Tetrabromo-m-cresol has also been shown to have estrogenic activity, which can disrupt the endocrine system.

Avantages Et Limitations Des Expériences En Laboratoire

Tetrabromo-m-cresol is a relatively inexpensive and easy-to-use compound that can be used in a variety of laboratory settings. However, its toxicity and potential for endocrine disruption make it unsuitable for certain types of experiments. In addition, the use of Tetrabromo-m-cresol as a preservative in consumer products can lead to contamination of laboratory samples.

Orientations Futures

There are several areas of research that could benefit from further study of Tetrabromo-m-cresol. These include:

1. Developing new methods for synthesizing Tetrabromo-m-cresol that are more efficient and environmentally friendly.

2. Investigating the potential use of Tetrabromo-m-cresol as a treatment for antibiotic-resistant infections.

3. Studying the effects of Tetrabromo-m-cresol on the microbiome and its potential impact on human health.

4. Examining the potential for Tetrabromo-m-cresol to be used as a tool in the study of protein structure and function.

5. Investigating the potential for Tetrabromo-m-cresol to be used as a biomarker for exposure to environmental contaminants.

In conclusion, Tetrabromo-m-cresol is a versatile compound that has a wide range of applications in industry and scientific research. While it has been shown to be effective in fighting microorganisms and cancer cells, its potential for toxicity and endocrine disruption must be carefully considered. Further research is needed to fully understand the mechanisms of action and potential uses of Tetrabromo-m-cresol.

Méthodes De Synthèse

Tetrabromo-m-cresol can be synthesized through the bromination of m-cresol. The reaction is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction yields a mixture of mono-, di-, and tribrominated products, which are then separated through fractional distillation.

Applications De Recherche Scientifique

Tetrabromo-m-cresol has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Tetrabromo-m-cresol is also being investigated as a potential treatment for certain types of cancer. In addition, Tetrabromo-m-cresol has been used as a tool in the study of protein structure and function.

Propriétés

Numéro CAS |

58169-99-6 |

|---|---|

Nom du produit |

Tetrabromo-m-cresol |

Formule moléculaire |

C7H4Br4O |

Poids moléculaire |

423.72 g/mol |

Nom IUPAC |

2,3,4,6-tetrabromo-5-methylphenol |

InChI |

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)6(11)7(12)4(2)9/h12H,1H3 |

Clé InChI |

UNPZKTDWJIQJJF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |

SMILES canonique |

CC1=C(C(=C(C(=C1Br)Br)Br)O)Br |

Autres numéros CAS |

58169-99-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)